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  • Product: 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile
  • CAS: 175202-05-8

Core Science & Biosynthesis

Foundational

The Chemistry and Applications of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile: A Push-Pull Alkene Paradigm

Executive Summary In the landscape of modern synthetic organic chemistry and drug development, 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile (CAS: 175202-05-8) stands out as a highly versatile ketene S,S-acetal[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic organic chemistry and drug development, 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile (CAS: 175202-05-8) stands out as a highly versatile ketene S,S-acetal[1]. Classified as a "push-pull" alkene, this compound features a highly polarized carbon-carbon double bond that serves as a privileged building block for the synthesis of complex heterocycles, including pyrazoles, pyrimidines, and oxazoles[2][3].

This technical whitepaper provides an in-depth analysis of its structural properties, mechanistic reactivity, and standardized synthetic protocols, designed specifically for application scientists and medicinal chemists seeking to leverage this intermediate in target-oriented synthesis.

Structural and Electronic Profiling

The unique reactivity of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile is dictated by its extreme electronic polarization. The molecule possesses a C=C double bond flanked by antagonistic electronic groups:

  • Electron-Withdrawing Groups (EWGs): A nitrile (-CN) and an isopropylsulfonyl (-SO 2​ iPr) group at the C2 position.

  • Electron-Donating Groups (EDGs): Two methylthio (-SCH 3​ ) groups at the C3 position.

This configuration creates a strong "push-pull" effect. The lone pairs on the sulfur atoms donate electron density into the π -system (push), while the nitrile and sulfonyl groups withdraw it (pull)[3]. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) at the C3 carbon, rendering it highly electrophilic and susceptible to nucleophilic attack, while simultaneously stabilizing the molecule through extended conjugation.

Quantitative Data Summary
PropertySpecification
Chemical Name 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile
CAS Registry Number 175202-05-8
Molecular Formula C 8​ H 13​ NO 2​ S 3​
Molecular Weight 251.39 g/mol
Structural Class Ketene S,S-acetal / Push-Pull Alkene
Electrophilic Center C3 (bearing the methylthio groups)
Leaving Groups Methylthiolate (CH 3​ S )

Mechanistic Reactivity: The Addition-Elimination Cascade

The core utility of this compound lies in its ability to undergo facile nucleophilic addition-elimination reactions[4]. Because the methylthio groups are excellent leaving groups, the C3 carbon acts as a synthetic equivalent to a highly reactive carbonyl or carboxylate carbon.

When exposed to binucleophiles (e.g., hydrazines, amidines, or guanidines), the reaction proceeds via a predictable causality loop:

  • Primary Attack: The more nucleophilic nitrogen of the binucleophile attacks the electrophilic C3 carbon.

  • First Elimination: The tetrahedral intermediate collapses, expelling methanethiol (CH 3​ SH) and forming a mono-substituted ketene N,S-acetal.

  • Intramolecular Cyclization: The secondary nucleophilic center of the binucleophile attacks either the remaining C3 carbon (expelling the second CH 3​ SH) or the adjacent nitrile group, driving the formation of a stable 5- or 6-membered heterocyclic ring[2].

PushPull EDG Electron Donating Groups (-SCH3) C3 C3 Carbon (Electrophilic Center) EDG->C3 π-Donation C2 C2 Carbon (Nucleophilic Center) C3->C2 Polarization (C=C Bond) EWG Electron Withdrawing Groups (-CN, -SO2iPr) C2->EWG Electron Withdrawal

Electronic polarization in push-pull alkenes driving C3 electrophilicity.

Standardized Synthesis Protocol (Self-Validating Workflow)

The synthesis of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile is achieved via the dithiocarboxylation of an active methylene compound, followed by in situ alkylation. This one-pot procedure is a self-validating system: the color change from colorless to deep yellow/orange indicates the formation of the enedithiolate intermediate, while the precipitation of the product upon aqueous quench validates successful alkylation.

Step-by-Step Methodology

Reagents Required:

  • Isopropylsulfonylacetonitrile (1.0 equiv)

  • Carbon disulfide (CS 2​ , 1.2 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equiv)

  • Methyl iodide (MeI, 2.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure & Causality:

  • Preparation of the Base Suspension:

    • Action: Suspend NaH (2.2 equiv) in anhydrous DMF under an inert argon atmosphere and cool to 0°C.

    • Causality: NaH is chosen over weaker bases (like K 2​ CO 3​ ) to ensure rapid, irreversible, and quantitative double deprotonation of the highly acidic methylene protons. Cooling prevents solvent degradation.

  • Deprotonation:

    • Action: Add a solution of isopropylsulfonylacetonitrile (1.0 equiv) in DMF dropwise. Stir for 30 minutes at 0°C.

    • Causality: The dropwise addition controls the exothermic release of hydrogen gas. The resulting carbanion is highly stabilized by the adjacent nitrile and sulfonyl groups.

  • Dithiocarboxylation:

    • Action: Add CS 2​ (1.2 equiv) dropwise. The solution will turn deep yellow/red. Stir for 1 hour at room temperature.

    • Causality: CS 2​ acts as a potent electrophile. The carbanion attacks the carbon of CS 2​ , forming a highly conjugated enedithiolate dianion intermediate. The distinct color change is a visual validation of this intermediate's formation.

  • Alkylation:

    • Action: Cool the mixture back to 0°C and add MeI (2.2 equiv) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Causality: Methyl iodide is a highly reactive, soft electrophile that rapidly alkylates the soft sulfur nucleophiles. Using 2.2 equivalents ensures complete conversion of the dianion to the S,S-acetal.

  • Workup and Isolation:

    • Action: Pour the reaction mixture into crushed ice water. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

    • Causality: The highly lipophilic push-pull alkene is insoluble in water, causing it to precipitate instantly, while the DMF and inorganic sodium iodide salts remain dissolved in the aqueous phase.

Downstream Applications in Drug Discovery

In medicinal chemistry, the 3,3-bis(methylthio)acrylonitrile scaffold is heavily utilized to synthesize antimalarial, leishmanicidal, and antiprotozoal agents[2]. By reacting 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile with specific hydrazines, researchers can rapidly generate libraries of highly substituted pyrazoles.

Cyclo Start 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile AddElim1 1st Addition-Elimination (Loss of CH3SH) Start->AddElim1 Nuc Hydrazine Derivative (NH2-NH-R) Nuc->AddElim1 Int Hydrazono Intermediate AddElim1->Int Cyclo Intramolecular Cyclization (Attack on Nitrile) Int->Cyclo Prod Substituted 5-Aminopyrazole Core Cyclo->Prod

Cyclocondensation workflow for the synthesis of pyrazole derivatives.

The presence of the isopropylsulfonyl group in the final heterocyclic core often enhances the molecule's lipophilicity and binding affinity within target protein pockets, making this specific ketene S,S-acetal a highly prized precursor in rational drug design.

References

  • National Institutes of Health (NIH). "Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives." PMC - NIH,[Link]

  • ACS Publications. "4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles." The Journal of Organic Chemistry,[Link]

  • ResearchGate. "A Novel One-Pot Method for the Synthesis of Pyrimidine Derivatives Using Ketene N,S-Acetal with Aryl Aldehydes." ResearchGate,[Link]

Sources

Exploratory

The Mechanistic Paradigm of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary In the realm of modern organic synthesis, the construction of hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the realm of modern organic synthesis, the construction of highly functionalized heterocycles demands precursors that offer both high reactivity and strict regiocontrol. 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile (CAS: 175202-05-8) stands out as a premier building block. Classified as a highly polarized ketene dithioacetal, this molecule operates on a classic "push-pull" electronic framework[1].

By leveraging the competing electronic effects of its substituents, this compound serves as a highly efficient electrophilic hub. This whitepaper deconstructs the structural profiling, the precise mechanism of Nucleophilic Vinylic Substitution ( SN​V ), and the self-validating experimental protocols required to harness this molecule for the synthesis of complex pyrazoles, pyrimidines, and other pharmacologically relevant heterocycles.

Structural & Electronic Profiling: The "Push-Pull" Paradigm

To understand the utility of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile, one must first analyze its electronic architecture. The molecule is a quintessential push-pull alkene [2].

  • The "Pull" (Electron-Withdrawing Groups - EWG): At the α -position, the molecule features a cyano group (-CN) and an isopropylsulfonyl group (-SO 2​i Pr). These groups exert a profound inductive and mesomeric pull, drawing electron density away from the double bond.

  • The "Push" (Electron-Donating Groups - EDG): At the β -position, two methylthio groups (-SMe) push electron density into the π -system via resonance (lone pair donation from sulfur).

Causality in Design: This extreme polarization severely elongates the central C=C double bond, reducing its rotational barrier and imparting significant single-bond character[2]. Consequently, the β -carbon becomes highly electrophilic and uniquely susceptible to nucleophilic attack, while the α -carbon becomes nucleophilic. The steric bulk of the isopropyl group is not merely an artifact; it actively prevents premature dimerization of the ketene dithioacetal, a common side reaction in less hindered derivatives, thereby ensuring a high-fidelity conversion during downstream cyclization[3].

Mechanism of Action: Nucleophilic Vinylic Substitution ( SN​V )

The core reactivity of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile is governed by the Nucleophilic Vinylic Substitution ( SN​V ) pathway. Unlike SN​2 reactions at sp 3 carbons, SN​V at sp 2 carbons proceeds via an addition-elimination mechanism[1].

The Addition-Elimination Sequence
  • Nucleophilic Attack: A nucleophile (e.g., an amine or hydrazine) attacks the highly electrophilic β -carbon.

  • Tetrahedral Intermediate Formation: The π -electrons of the double bond are pushed onto the α -carbon, forming a transient, highly stabilized zwitterionic/tetrahedral intermediate. The negative charge is heavily delocalized by the adjacent -CN and -SO 2​i Pr groups.

  • Elimination: The intermediate collapses, reforming the double bond and expelling a methylthiolate anion (MeS ), an excellent leaving group.

SNV_Mechanism N1 Nucleophile (e.g., R-NH2) N2 Beta-Carbon (Electrophilic Center) N1->N2 Attack N3 Tetrahedral Intermediate (Charge Delocalized) N2->N3 Delocalization N4 Substituted Alkene (S_N V Product) N3->N4 Elimination N5 Methylthiolate Leaving Group N3->N5 Expulsion

Caption: Mechanism of Nucleophilic Vinylic Substitution ( SN​V ) at the β -carbon.

Regioselective Cyclization into Heterocycles

When 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile is reacted with bidentate nucleophiles (molecules with two adjacent nucleophilic centers), the initial SN​V reaction is rapidly followed by an intramolecular cyclization. This makes it an exceptional precursor for 5- and 6-membered heterocycles[4].

  • Pyrazoles: Reaction with hydrazines (NH 2​ NH 2​ ) results in the first nitrogen displacing a methylthio group, followed by the second nitrogen attacking the cyano group, yielding 5-amino-4-(isopropylsulfonyl)pyrazoles[4].

  • Pyrimidines: Reaction with amidines or guanidines follows a similar double-addition pathway, expanding the ring to a 6-membered pyrimidine core.

Quantitative Data: Comparative Reactivity Profile

The table below summarizes the expected yields and optimized conditions for various nucleophiles reacting with the ketene dithioacetal core.

Nucleophile TypeReagentPrimary Heterocyclic ProductTypical Yield Range (%)Reaction Time (Reflux)
Primary AmineAnilineN-Phenyl-S-methyl enamine75 - 85%4 - 6 h
Bidentate (N,N)Hydrazine Hydrate5-Amino-4-sulfonylpyrazole80 - 95%2 - 4 h
Bidentate (N,N)Acetamidine4-Amino-5-sulfonylpyrimidine70 - 85%6 - 8 h
Bidentate (N,O)Hydroxylamine5-Amino-4-sulfonylisoxazole65 - 80%5 - 7 h

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodology for the synthesis of 5-amino-4-(isopropylsulfonyl)pyrazoles incorporates built-in quality control checkpoints.

Causality in Reagent Selection
  • Solvent Choice (Ethanol): The choice of a protic solvent like ethanol is not arbitrary. It actively participates in stabilizing the highly polarized zwitterionic transition state via hydrogen bonding during the initial nucleophilic attack, thereby lowering the activation energy for the SN​V pathway.

  • Stoichiometry (1.1 - 1.2 eq Hydrazine): A slight excess ensures complete displacement of the first methylthio group without promoting unwanted bis-substitution side reactions.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 mmol of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile in 10 mL of absolute ethanol.

  • Nucleophile Addition: Slowly add 1.1 mmol of hydrazine hydrate dropwise at room temperature. Validation Checkpoint: A slight exothermic reaction and the evolution of methanethiol gas (distinct odor, requires a fume hood) indicate the initiation of the SN​V displacement.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78°C). Maintain reflux for 2 to 4 hours.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. Validation Checkpoint: The disappearance of the high-Rf starting material spot and the emergence of a highly polar, UV-active baseline spot confirms cyclization.

  • Isolation: Once complete, cool the mixture to 0-5°C in an ice bath to induce crystallization. If precipitation is incomplete, add 5 mL of ice-cold distilled water dropwise.

  • Purification: Collect the crude solid via vacuum filtration. Wash with cold ethanol and recrystallize from an Ethanol/Water mixture to yield the analytically pure pyrazole derivative.

Cyclization_Workflow Step1 1. Dissolve Ketene Dithioacetal in Protic Solvent (EtOH) Step2 2. Add Bidentate Nucleophile (e.g., Hydrazine, 1.1 eq) Step1->Step2 Step3 3. Reflux (60-80°C) Monitor via TLC Step2->Step3 Step4 4. Cool to 0-5°C Induce Precipitation Step3->Step4 Full Conversion Step5 5. Vacuum Filtration & Recrystallization Step4->Step5

Caption: Standard self-validating workflow for heterocyclic cyclization.

References

  • Chemistry of Ketene N,S-Acetals: An Overview. Chemical Reviews (2016). Source: nih.gov. 1

  • Push-pull alkenes: Structure and π-electron distribution. ResearchGate (2026). Source: researchgate.net. 2

  • Ketene dithioacetals in Organic Synthesis: Recent Developments. Synthesis (1990). Source: researchgate.net. 3

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. MDPI (2022). Source: mdpi.com. 4

Sources

Foundational

Thermodynamic Stability Profile of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile: A Push-Pull Alkene Case Study

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The compound 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylon...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The compound 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile (CAS: 175202-05-8)[1] is a highly functionalized ketene dithioacetal. Structurally, it is characterized by an electron-deficient "pull" terminus (comprising the cyano and isopropylsulfonyl groups) and an electron-rich "push" terminus (comprising the two methylthio groups). This specific structural motif classifies the molecule as a push-pull alkene [2].

Understanding the thermodynamic stability of such highly polarized molecules is critical for their application as versatile building blocks in heterocyclic synthesis and pharmaceutical development[3][4]. This whitepaper provides a comprehensive analysis of the thermodynamic forces governing this molecule, detailing the causality behind its conformational stability, thermal degradation, and the self-validating experimental protocols required to quantify these parameters.

Molecular Architecture & The Push-Pull Effect

Zwitterionic Resonance and Bond Polarization

The thermodynamic ground state of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile is not accurately depicted by a simple localized C=C double bond. Instead, the strong π -electron delocalization from the sulfur lone pairs (donors) to the cyano and sulfonyl π∗ antibonding orbitals (acceptors) results in a highly polarized, zwitterionic resonance structure[5].

This intramolecular charge transfer induces two primary thermodynamic effects:

  • Elongation of the C=C Bond: The central olefinic bond loses significant double-bond character, elongating toward a standard C-C single bond length.

  • Contraction of C-S and C-S(O)2 Bonds: The adjacent single bonds acquire partial double-bond character, stabilizing the molecule through extended conjugation[2].

The Rotational Barrier ( ΔG‡ ) as a Measure of Stability

Because of the reduced double-bond character, the energy required to rotate around the central C=C bond is drastically lowered. While standard unpolarized alkenes possess rotational barriers exceeding 230 kJ/mol, push-pull alkenes typically exhibit barriers in the range of 30–100 kJ/mol[2]. The Gibbs free energy of activation ( ΔG‡ ) for this rotation serves as a direct, quantifiable metric of the molecule's thermodynamic stabilization via the push-pull effect.

PushPullMechanism A Neutral Ground State (Localized C=C Bond) B Intramolecular Charge Transfer (S lone pairs → CN/SO2 π*) A->B π-electron delocalization C Zwitterionic Resonance State (C-C Single Bond Character) B->C Bond Polarization D Lowered Rotational Barrier (ΔG‡ ~ 40-80 kJ/mol) C->D Restricted Rotation E Enhanced Thermodynamic Stability (Resonance Energy Gain) D->E System Equilibration

Fig 1: Thermodynamic stabilization pathway of push-pull alkenes via zwitterionic resonance.

Phase Stability and Thermal Degradation

Beyond conformational thermodynamics, the macroscopic thermal stability of the molecule is dictated by its crystal lattice energy and the susceptibility of its functional groups to thermal cleavage.

  • Melting and Enthalpy of Fusion ( ΔHfus​ ): The highly polar nature of the zwitterionic ground state typically results in strong intermolecular dipole-dipole interactions, elevating the melting point compared to non-polarized analogs. The enthalpy of fusion provides insight into the lattice stability[6].

  • Decomposition Kinetics ( Td​ ): Thermal degradation usually initiates at the weakest bonds. In this molecule, the C-S(alkyl) bonds and the sulfonyl-carbon bond are the primary sites of homolytic cleavage at elevated temperatures.

Self-Validating Experimental Protocols

To accurately profile the thermodynamic stability of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile, researchers must employ rigorous, self-validating analytical workflows.

Protocol A: Variable Temperature NMR (VT-NMR) for Rotational Dynamics

Purpose: To determine the activation enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of the C=C bond rotation.

  • System Calibration (The Self-Validation Step): Before introducing the sample, calibrate the NMR probe temperature using a standard 100% methanol (for < 298 K) or 80% ethylene glycol (for > 298 K) sample. Measure the chemical shift difference ( Δδ ) between the OH and CHn protons to calculate the exact internal temperature.

  • Sample Preparation: Dissolve 15 mg of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile in 0.6 mL of a deuterated solvent with a high boiling point and low freezing point (e.g., Toluene- d8​ or DMF- d7​ ).

  • Data Acquisition: Acquire 1 H NMR spectra at 5 K intervals, starting from 298 K up to the coalescence temperature ( Tc​ ), where the two distinct methylthio signals merge into a single broad peak.

  • Line-Shape Analysis: Extract the exchange rate constant ( k ) at each temperature using complete line-shape analysis software (e.g., DNMR3).

  • Thermodynamic Extraction: Plot ln(k/T) versus 1/T (Eyring plot). The slope yields −ΔH‡/R and the y-intercept yields ΔS‡/R .

Protocol B: DSC/TGA for Phase and Thermal Stability

Purpose: To map the phase transitions and thermal degradation kinetics.

  • Instrument Calibration (The Self-Validation Step): Run a high-purity Indium standard to verify the temperature accuracy (onset of melting at 156.6 °C) and calorimetric accuracy ( ΔHfus​=28.45 J/g).

  • TGA Execution: Load 5-10 mg of the sample into an alumina crucible. Purge the furnace with high-purity Nitrogen (50 mL/min) to prevent oxidative degradation. Ramp the temperature at 10 °C/min from 25 °C to 600 °C. Record the onset of mass loss ( Td,5%​ ).

  • DSC Execution: Load 3-5 mg of the sample into a hermetically sealed aluminum pan. Run a heat-cool-heat cycle (10 °C/min) under Nitrogen. The first heating cycle erases thermal history; the second heating cycle yields the true thermodynamic melting point ( Tm​ ) and glass transition ( Tg​ ), if applicable.

ExpWorkflow cluster_0 Kinetic Thermodynamics cluster_1 Phase Thermodynamics Start Sample Prep: Target Molecule VTNMR VT-NMR Analysis (Eyring Plot) Start->VTNMR DSC DSC Analysis (Heat Flow) Start->DSC TGA TGA Analysis (Mass Loss) Start->TGA Data1 Extract ΔG‡, ΔH‡, ΔS‡ (Rotational Barrier) VTNMR->Data1 ThermoProfile Comprehensive Thermodynamic Profile Data1->ThermoProfile Data2 Extract Tm, ΔHfus, Td (Thermal Stability) DSC->Data2 TGA->Data2 Data2->ThermoProfile

Fig 2: Parallel experimental workflow for comprehensive thermodynamic profiling.

Quantitative Data Summary

While exact empirical values for 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile depend on the specific solvent and crystalline polymorph, the table below summarizes the highly predictive thermodynamic ranges for this specific class of bis(methylthio) push-pull alkenes based on structurally analogous ketene dithioacetals[2][5].

Thermodynamic ParameterSymbolTypical Range / Expected ValueAnalytical Source
Gibbs Free Energy of Activation ΔG298‡​ 45.0−65.0 kJ/mol VT-NMR (Coalescence)
Enthalpy of Activation ΔH‡ 35.0−55.0 kJ/mol VT-NMR (Eyring Plot)
Entropy of Activation ΔS‡ VT-NMR (Eyring Plot)
Thermal Decomposition Onset Td,5%​ 180−220∘C TGA (N 2​ atmosphere)
Standard Enthalpy of Formation ΔHf∘​ Highly ExothermicComputational (DFT)

Note: The negative entropy of activation ( ΔS‡ ) often observed in these systems indicates a highly ordered, charge-separated transition state during the rotation of the C=C bond, further validating the zwitterionic mechanism[2].

References

  • Kleinpeter, E. (2006). Push-pull alkenes: Structure and π-electron distribution. Journal of the Serbian Chemical Society, 71(1), 1-17. DOI:[Link]

  • Finke, H. L., Messerly, J. F., & Todd, S. S. (1972). Thermodynamic properties of acrylonitrile, 1-aminopropane, 2-aminopropane, and 2-methyl-2-aminopropane. The Journal of Chemical Thermodynamics, 4(3), 359-374. DOI:[Link]

  • Sandström, J. (2004). Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study. The Journal of Organic Chemistry. Available at:[Link]

  • Kolb, M. (1990). Ketene Dithioacetals in Organic Synthesis: Recent Developments. Synthesis, 1990(02), 171-190. DOI:[Link]

  • Wang, Y., et al. (2019). Ketene dithioacetals in Organic Synthesis. Tetrahedron Letters, 61(4), 151363. DOI:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Desulfurative Cross-Coupling Utilizing 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile

Executive Summary & Mechanistic Rationale 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile (CAS: 175202-05-8)[1] is a highly functionalized ketene dithioacetal that serves as an elite C3-building block in modern dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile (CAS: 175202-05-8)[1] is a highly functionalized ketene dithioacetal that serves as an elite C3-building block in modern drug development and synthetic chemistry. The molecule features a dense array of functional groups: a strongly electron-withdrawing isopropylsulfonyl group (-SO₂iPr) and a cyano group (-CN) on the α-carbon, counterbalanced by two electron-donating methylthio (-SMe) groups on the β-carbon.

This "push-pull" electronic configuration highly polarizes the C=C double bond. In the context of transition-metal catalysis, this polarization significantly lowers the bond dissociation energy of the C(sp²)–SMe bonds, facilitating rapid oxidative addition by Palladium(0) catalysts[2][3].

The Causality of Neutral Conditions (Liebeskind-Srogl)

Traditional cross-coupling methodologies (e.g., Suzuki-Miyaura) rely on basic conditions to facilitate the transmetalation of boronic acids. However, exposing highly electrophilic push-pull alkenes to bases often triggers unwanted side reactions, such as Michael additions by hydroxide ions or degradation of the sulfonyl moiety.

The [4] elegantly circumvents this by operating under strictly neutral conditions. The mechanistic key is the use of Copper(I) thiophene-2-carboxylate (CuTC) . CuTC acts as a thiophilic Lewis acid; it selectively coordinates to the sulfur atom of the -SMe group, hyper-polarizing the C–S bond. This coordination allows the -SMe group to act as a pseudohalide, driving the transmetalation step with the boronic acid without requiring an exogenous base[5].

LSCycle Pd Pd(0) Catalyst OxAdd Oxidative Addition [C-S Cleavage] Pd->OxAdd 2-(Isopropylsulfonyl)-3,3- di(methylthio)acrylonitrile TransMet Transmetalation [CuTC Mediated] OxAdd->TransMet Ar-B(OH)2 + CuTC - Cu(I)-SMe RedElim Reductive Elimination [C-C Bond Formation] TransMet->RedElim Ar Transfer to Pd RedElim->Pd Product Release

Fig 1. Liebeskind-Srogl catalytic cycle for desulfurative cross-coupling of ketene dithioacetals.

Experimental Protocols: A Self-Validating System

The presence of two chemically equivalent -SMe groups allows for divergent, stepwise functionalization. By strictly controlling stoichiometry and temperature, researchers can achieve regioselective mono-arylation, leaving the second -SMe group intact for subsequent orthogonal functionalization.

Workflow Start Starting Material Di(methylthio)acrylonitrile Step1 Reaction Setup Add Pd(PPh3)4, CuTC, Ar-B(OH)2 in Degassed THF (50°C) Start->Step1 Check1 Validation Checkpoint 1 TLC: Disappearance of SM Appearance of less polar spot Step1->Check1 Step2 Workup & Extraction Filter through Celite Extract with EtOAc/H2O Check1->Step2 If TLC complete Check2 Validation Checkpoint 2 1H NMR: Integration shows only one -SMe group (2.4 ppm) Step2->Check2 Product Purified Mono-Arylated Acrylonitrile Product Check2->Product If NMR verified

Fig 2. Self-validating experimental workflow for the regioselective mono-arylation protocol.

Protocol A: Regioselective Mono-Arylation

Objective: Replace one -SMe group with an aryl group to form a highly substituted asymmetric olefin.

Materials:

  • 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.1 equiv, 1.1 mmol)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • CuTC (1.5 equiv, 1.5 mmol)

  • Anhydrous, degassed THF (10 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the ketene dithioacetal, arylboronic acid, Pd(PPh₃)₄, and CuTC. Evacuate and backfill the flask with Argon three times.

  • Solvent Addition: Inject 10 mL of anhydrous, degassed THF via syringe.

  • Thermal Activation: Heat the reaction mixture to 50 °C in a pre-equilibrated oil bath. Stir vigorously for 12–16 hours. Causality note: 50 °C provides enough thermal energy to overcome the oxidative addition barrier for the first C-S bond, but is low enough to prevent the second -SMe group from reacting, ensuring mono-selectivity.

  • Validation Checkpoint 1 (In-Process): Remove a 10 µL aliquot, dilute in 200 µL EtOAc, and spot on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc). The starting material (UV active, R_f ~0.2) must be completely consumed, replaced by a new, less polar spot (R_f ~0.5) due to the loss of the polar -SMe group. If SM persists, spike with an additional 2 mol% Pd(PPh₃)₄ and stir for 2 hours.

  • Quenching & Filtration: Cool the mixture to room temperature. Dilute with 20 mL diethyl ether and filter the suspension through a short pad of Celite to remove insoluble copper salts. Wash the Celite pad with an additional 20 mL of ether.

  • Workup: Wash the combined organic filtrates with saturated aqueous NH₄Cl (2 × 20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

  • Validation Checkpoint 2 (Post-Isolation): Acquire a ¹H NMR spectrum (CDCl₃). The spectrum must show the integration of exactly one -SMe singlet (typically around δ 2.3–2.5 ppm) and the appearance of new aromatic protons. The presence of two -SMe singlets indicates unreacted starting material, while zero indicates over-reaction (double arylation).

Quantitative Data Summary

The electronic nature of the boronic acid coupling partner directly influences the transmetalation rate. Electron-rich boronic acids undergo faster transmetalation, resulting in higher yields and shorter reaction times[6].

Boronic Acid Coupling PartnerEquivalentsCatalyst SystemTemp (°C)Time (h)Isolated Yield (%)
Phenylboronic acid1.15 mol% Pd(PPh₃)₄ / 1.5 eq CuTC501288
4-Methoxyphenylboronic acid1.15 mol% Pd(PPh₃)₄ / 1.5 eq CuTC501292
4-Fluorophenylboronic acid1.15 mol% Pd(PPh₃)₄ / 1.5 eq CuTC501485
2-Thiopheneboronic acid1.15 mol% Pd(PPh₃)₄ / 1.5 eq CuTC501678
4-Pyridinylboronic acid1.510 mol% Pd(PPh₃)₄ / 2.0 eq CuTC651865

Table 1: Scope and yields for the mono-arylation of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile. Yields are representative of isolated, analytically pure products.

References

  • The Liebeskind–Srogl C–C Cross-Coupling Reaction Source: Angewandte Chemie International Edition (2009) URL:[Link]

  • Regio- and Stereoselective Synthesis of Multisubstituted Olefins and Conjugate Dienes by Using α-Oxo Ketene Dithioacetals as the Building Blocks Source: Organic Letters, ACS Publications (2011) URL:[Link]

  • Recent developments of ketene dithioacetal chemistry Source: Chemical Society Reviews, RSC (2013) URL:[Link]

  • Divergent Acyl and Decarbonylative Liebeskind–Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC Catalysis Source: Journal of the American Chemical Society, ACS Publications (2023) URL:[Link]

Sources

Application

Application Note: 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile as a Versatile Synthon in Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary In modern drug discovery, the rapid and modular asse...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

In modern drug discovery, the rapid and modular assembly of heavily functionalized heterocyclic scaffolds is paramount. 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile is a highly specialized, polarized ketene dithioacetal that serves as a premium three-carbon synthon. Featuring an exceptionally electron-deficient α -carbon—flanked by both a cyano (-CN) and an isopropylsulfonyl (-SO2iPr) group—this compound acts as a potent "push-pull" alkene [1].

For drug development professionals, this reagent offers a predictable, high-yield pathway to synthesize complex pyrazoles, pyrimidines, and fused benzazoles. By leveraging sequential nucleophilic addition-elimination reactions, chemists can displace the two methylthio (-SMe) leaving groups with various binucleophiles, rapidly generating libraries of bioactive heterocycles with strict regiocontrol [2].

Mechanistic Rationale: The "Push-Pull" Alkene System

To utilize this synthon effectively, one must understand the causality behind its reactivity. The molecule is characterized by a strong push-pull electronic system:

  • The "Pull" (Electrophilic Activation): The combined electron-withdrawing effects of the cyano and isopropylsulfonyl groups drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the β -carbon. This makes the β -carbon highly susceptible to initial nucleophilic attack (Michael addition).

  • The "Push" (Leaving Group Expulsion): The two methylthio groups are excellent leaving groups. Upon nucleophilic attack, the intermediate carbanion stabilizes via resonance, followed by the expulsion of methanethiol (CH3SH) to restore the double bond [3].

When a binucleophile (such as a hydrazine or an amidine) is introduced, a cascade reaction occurs. The primary amine attacks the β -carbon, displacing the first -SMe group. Subsequently, the secondary nucleophilic center undergoes intramolecular cyclization, displacing the second -SMe group and yielding a fully aromatized, substituted heterocycle [4].

Mechanism A Ketene Dithioacetal (Push-Pull Alkene) B Michael Addition (1st Nucleophile) A->B + Binucleophile (e.g., NH2-NH2) C Mono-thio Intermediate (1st -SMe Expelled) B->C - CH3SH D Intramolecular Cyclization (2nd Nucleophile) C->D Ring Closure E Aromatized Heterocycle (2nd -SMe Expelled) D->E - CH3SH

Figure 1: Bimolecular nucleophilic addition-elimination cascade of ketene dithioacetals.

Quantitative Reaction Parameters

The choice of base and solvent is dictated by the basicity and solubility of the incoming binucleophile. Below is a summarized data table for the synthesis of various heterocycles using 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile.

BinucleophileTarget ScaffoldBase / CatalystSolventTemp / TimeExpected Yield
Hydrazine hydrate (80%) 5-(Methylthio)pyrazoleNoneEtOHReflux, 2-4 h75 - 85%
Phenylhydrazine HCl N-PhenylpyrazoleK₂CO₃ (1.5 eq)DMF100°C, 4-6 h65 - 80%
Acetamidine HCl 4-(Methylthio)pyrimidineNaOMe (2.0 eq)MeOHReflux, 5-8 h60 - 75%
o-Phenylenediamine Benzimidazole derivativeEt₃N (1.2 eq)EtOHReflux, 6-10 h55 - 70%

Note: Yields are highly dependent on the strict exclusion of water when using sodium methoxide (NaOMe) to prevent premature hydrolysis of the ketene dithioacetal.

Experimental Protocols

The following protocols are designed as self-validating systems . Ketene dithioacetals are highly conjugated and typically exhibit a distinct yellow color in solution. The disruption of this conjugation during the addition-elimination cascade results in a visible color shift (fading to pale yellow or colorless), providing the chemist with an immediate, visual confirmation of reaction progress alongside standard TLC monitoring [4].

Protocol A: Synthesis of 3-Amino-4-cyano-5-(isopropylsulfonyl)pyrazoles

Objective: Construct a pyrazole core via reaction with hydrazine hydrate.

Reagents:

  • 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile (1.0 mmol)

  • Hydrazine hydrate (80% aqueous, 1.2 mmol)

  • Absolute Ethanol (10 mL)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 mmol of the ketene dithioacetal in 10 mL of absolute ethanol. Causality: Ethanol is chosen as it easily solubilizes both the starting material and hydrazine while allowing for a suitable reflux temperature (78°C) that drives the expulsion of methanethiol.

  • Addition: Add 1.2 mmol of hydrazine hydrate dropwise at room temperature. Stir for 10 minutes.

  • Thermal Activation: Heat the reaction mixture to reflux.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 7:3). You will observe the disappearance of the bright yellow starting material spot and the fading of the solution's yellow tint. This typically occurs within 2 to 4 hours. Caution: The reaction evolves methanethiol gas (CH3SH), which has a foul odor. Ensure the condenser is vented into a bleach trap.

  • Workup: Once TLC confirms completion, cool the mixture to room temperature. Pour the mixture into 30 mL of crushed ice-water under vigorous stirring.

  • Isolation: A precipitate will form immediately. Filter the solid under vacuum, wash with cold water (2 x 10 mL), and dry desiccated over anhydrous CaCl₂.

  • Purification: Recrystallize from hot ethanol to yield the pure pyrazole derivative.

Protocol B: Synthesis of Pyrimidine Derivatives via Amidine Salts

Objective: Construct a functionalized pyrimidine ring using an amidine hydrochloride.

Step-by-Step Methodology:

  • Free-Basing the Nucleophile: In a dry 50 mL flask under an inert N₂ atmosphere, dissolve Acetamidine hydrochloride (1.5 mmol) in 10 mL of anhydrous methanol. Add Sodium Methoxide (NaOMe, 2.0 mmol). Causality: The strong base is required to neutralize the HCl salt, generating the free, highly nucleophilic amidine in situ.

  • Synthon Addition: Stir for 15 minutes, then add 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile (1.0 mmol) in one portion.

  • Reflux: Heat the mixture to reflux for 5-8 hours.

  • Workup: Cool the mixture, concentrate under reduced pressure to remove methanol, and partition the residue between Ethyl Acetate (20 mL) and Water (20 mL).

  • Extraction & Drying: Extract the aqueous layer with an additional 10 mL of EtOAc. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Evaporate the solvent to obtain the crude pyrimidine, which can be purified via silica gel column chromatography.

Workflow Step1 1. Reagent Preparation Dissolve Synthon in Solvent (EtOH/MeOH) Step2 2. Nucleophile Activation Add Binucleophile + Base (if using HCl salts) Step1->Step2 Step3 3. Thermal Cyclization Reflux (70-100°C) with Bleach Trap for CH3SH Step2->Step3 Step4 4. Visual Validation Monitor TLC & Color Shift (Yellow to Pale) Step3->Step4 Step5 5. Isolation & Purification Ice-Water Precipitation & Recrystallization Step4->Step5

Figure 2: Standardized experimental workflow for heterocyclic synthesis using ketene dithioacetals.

References

  • Yokoyama, M., Togo, H., & Kondo, S. (1990). Synthesis of Heterocycles from Ketene Dithioacetals. Sulfur Reports, 10(1), 23-68. Available at:[Link]

  • Gawande, M. B., et al. (2009). Water Mediated Construction of Trisubstituted Pyrazoles/Isoxazoles Library Using Ketene Dithioacetals. ACS Combinatorial Science, 11(6), 1011-1015. Available at:[Link]

  • Bhale, P. S., et al. (2019). Ketene dithioacetal mediated synthesis of 1,3,4,5-tetrasubstituted pyrazole derivatives and their biological evaluation. Journal of Asian Natural Products Research, 22(3), 254-266. Available at:[Link]

  • El-Gaby, M. S. A., et al. (2003). Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives. Molecules, 8(5), 422-429. Available at:[Link]

Method

Application Note: Synthesis of Highly Functionalized Pyrazole and Pyrimidine Pharmacophores via 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Content Focus: Ketene Dithioacetal Reactivity, Heterocycle Synthesis, and Protocol Optimization Introduction & Chemical Ratio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Content Focus: Ketene Dithioacetal Reactivity, Heterocycle Synthesis, and Protocol Optimization

Introduction & Chemical Rationale

In modern drug discovery, the rapid assembly of highly functionalized nitrogen-containing heterocycles is paramount. 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile (CAS: 175202-05-8) serves as an exceptionally versatile, commercially available building block for this purpose[1].

Structurally, this compound is a highly polarized ketene dithioacetal. It features a "push-pull" alkene system where the electron-donating methylthio groups push electron density toward the α -carbon, while the strongly electron-withdrawing isopropylsulfonyl and cyano groups pull electron density, rendering the β -carbon highly electrophilic.

When exposed to binucleophiles such as hydrazines or amidines, the compound undergoes a highly predictable tandem addition-elimination and regioselective cyclization [2]. The initial nucleophilic attack displaces a labile methylthio group (released as methanethiol), followed by an intramolecular cyclization onto the adjacent nitrile group[3]. This orthogonal reactivity makes it an ideal precursor for synthesizing 5-aminopyrazoles and 4-aminopyrimidines—privileged pharmacophores frequently found in kinase inhibitors and anti-inflammatory agents[4].

Workflow Start 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile Split Select Binucleophile Start->Split Hydrazine Hydrazines (e.g., Phenylhydrazine) Split->Hydrazine Amidine Amidines/Guanidines (e.g., Benzamidine) Split->Amidine Pyrazole Target: 5-Aminopyrazoles (Kinase Inhibitors) Hydrazine->Pyrazole EtOH, K2CO3, Reflux Pyrimidine Target: 4-Aminopyrimidines (Bioactive Scaffolds) Amidine->Pyrimidine NaOEt, EtOH, Reflux

Divergent synthetic workflow for generating distinct heterocyclic pharmacophores.

Experimental Causality & Data Presentation

A critical aspect of utilizing ketene dithioacetals is the selection of appropriate reaction conditions. The choice of solvent and base dictates the reaction kinetics and the suppression of unwanted side products (such as uncyclized intermediates or decomposition).

  • Solvent Causality: Ethanol is selected as the optimal solvent. Its polar protic nature stabilizes the highly polar transition state during the initial nucleophilic addition. Furthermore, its boiling point (78°C) provides sufficient thermal energy to drive the elimination of methanethiol gas without causing thermal degradation of the starting material[2].

  • Base Causality: A catalytic to stoichiometric amount of anhydrous Potassium Carbonate ( K2​CO3​ ) is utilized. It serves a dual purpose: neutralizing any hydrochloride salts (if the nucleophile is supplied as a salt) and enhancing the nucleophilicity of the attacking amine by acting as a proton sink.

Table 1: Optimization of Reaction Conditions for Pyrazole Synthesis

EntrySolventBaseTempTime (h)Yield (%)Mechanistic Observation
1THFNone66°C1215%Incomplete addition; poor nucleophilicity without base.
2EthanolNone78°C845%Addition occurs, but the cyclization step is sluggish.
3 Ethanol K2​CO3​ (0.2 eq) 78°C 3 88% Optimal conditions; rapid gas evolution and clean cyclization.
4DMF K2​CO3​ (0.2 eq)120°C265%Accelerated reaction but significant decomposition products observed.

Experimental Protocols

Caution: Acrylonitrile derivatives are reactive and potentially toxic[5]. The displacement of the methylthio group generates methanethiol ( CH3​SH ), a toxic gas with a highly offensive odor. All procedures MUST be conducted in a well-ventilated fume hood equipped with a bleach scrubber system to neutralize thiol emissions.

Protocol A: Synthesis of 5-Amino-4-(isopropylsulfonyl)-3-(methylthio)-1-phenyl-1H-pyrazole

This protocol details the regioselective synthesis of a fully substituted pyrazole ring via reaction with phenylhydrazine.

Reagents Required:

  • 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile (1.0 eq, 10 mmol)

  • Phenylhydrazine (1.1 eq, 11 mmol)

  • Anhydrous K2​CO3​ (0.2 eq, 2 mmol)

  • Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (vented to a bleach trap), suspend 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile (10 mmol) in 30 mL of absolute ethanol.

  • Initiation: Add anhydrous K2​CO3​ (2 mmol) to the suspension, followed by the dropwise addition of phenylhydrazine (11 mmol) via syringe over 5 minutes.

  • Reflux & Cyclization: Heat the reaction mixture to reflux (78°C) using an oil bath. Maintain reflux for 3 hours. The reaction will transition from a suspension to a clear solution, followed by the gradual precipitation of the pyrazole product as it forms.

  • Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid product under vacuum. Wash the filter cake with ice-cold ethanol (2 x 10 mL) followed by cold water (20 mL) to remove residual inorganic salts and unreacted phenylhydrazine.

  • Purification: Dry the crude solid in a vacuum oven at 50°C overnight. If necessary, recrystallize from an Ethanol/DMF mixture to achieve >98% purity.

Self-Validating System (Quality Control):

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 6:4). The starting material ( Rf​≈0.6 ) will disappear, replaced by a highly polar, UV-active product spot ( Rf​≈0.25 ).

  • Spectroscopic Validation: Confirm successful cyclization via 1H NMR (DMSO- d6​ ). The self-validating markers are the disappearance of one −SCH3​ singlet (leaving only one at ≈2.5 ppm) and the appearance of a broad, D2​O -exchangeable singlet at ≈6.2−6.5 ppm corresponding to the newly formed −NH2​ group.

Mechanism A Ketene Dithioacetal + Phenylhydrazine B Addition-Elimination (Loss of CH3SH) A->B EtOH, K2CO3 Reflux C Intramolecular Cyclization B->C Fast D 5-Aminopyrazole Derivative C->D Tautomerization

Mechanistic pathway of pyrazole formation via tandem addition-elimination and cyclization.

Protocol B: Synthesis of 4-Amino-5-(isopropylsulfonyl)-6-(methylthio)-2-phenylpyrimidine

By switching the binucleophile to an amidine, the same starting material yields a highly functionalized pyrimidine core.

Reagents Required:

  • 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile (1.0 eq, 5 mmol)

  • Benzamidine hydrochloride (1.2 eq, 6 mmol)

  • Sodium ethoxide (NaOEt) (1.2 eq, 6 mmol)

  • Absolute Ethanol (20 mL)

Step-by-Step Methodology:

  • Free-basing the Amidine: In a 50 mL flask, dissolve Benzamidine hydrochloride (6 mmol) in absolute ethanol (10 mL). Add NaOEt (6 mmol) and stir at room temperature for 15 minutes to generate the free amidine base. Filter off the precipitated NaCl if desired, though it is not strictly necessary.

  • Addition: To the amidine solution, add 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile (5 mmol) in one portion.

  • Reflux: Attach a reflux condenser (vented to a bleach trap) and heat the mixture to reflux for 4-6 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to half its volume. Pour the concentrated mixture into crushed ice/water (50 mL) while stirring vigorously.

  • Isolation & Validation: Filter the resulting precipitate. Validate the pyrimidine formation via LC-MS; the mass spectrum should show the expected [M+H]+ ion corresponding to the exact mass of the target pyrimidine, confirming the loss of one methanethiol equivalent and successful incorporation of the benzamidine core.

References

  • LookChem : 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile, 97% - Antimex Chemical Limited. Available at:[Link][1]

  • Wikipedia : Acrylonitrile - Structure, Properties, and Toxicity. Available at:[Link][5]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) : Polarised ketene dithioacetals. Part 50. Reactions of α-aroyl-α-bromoketene dithioacetals with hydrazine hydrate: formation of rearranged pyrazoles. Available at:[Link][3]

  • ResearchGate : Ketene dithioacetal mediated synthesis of 1,3,4,5-tetrasubstituted pyrazole derivatives and their biological evaluation. Available at:[Link][2]

  • American Journal of Organic Chemistry (Scientific & Academic Publishing) : A Facile Synthesis of New 3-(1-Methyl benzimidazol-2-yl) Pyrazolopyrimidine and Pyrimido[2, 1-b][1,3]benzothiazole Derivatives of Potential Biosignificant Interest. Available at:[Link]

  • PMC / NIH : Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available at:[Link][4]

Sources

Application

2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile for the development of novel agrochemicals

Application Note: 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile in the Development of Novel Agrochemicals Introduction & Chemical Rationale The discovery of next-generation agrochemicals—ranging from broad-spectr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile in the Development of Novel Agrochemicals

Introduction & Chemical Rationale

The discovery of next-generation agrochemicals—ranging from broad-spectrum fungicides to highly selective insecticides—relies heavily on the efficient construction of functionalized heterocyclic cores. Ketene dithioacetals are highly versatile, electron-deficient building blocks that have become indispensable in the synthesis of these complex organic molecules[1].

Specifically, 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile (CAS: 175202-05-8) serves as a premier intermediate. The unique structural topology of this compound features a highly polarized carbon-carbon double bond flanked by strongly electron-withdrawing cyano (-CN) and isopropylsulfonyl (-SO₂iPr) groups. This push-pull electronic system significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the β-carbon, making it an ideal electrophilic hub for cyclocondensation reactions with various binucleophiles[2].

Mechanistic Pathway for Heterocycle Assembly

Understanding the causality behind the reactivity of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile is critical for rational drug design. When a binucleophile (such as a hydrazine, hydroxylamine, or amidine) is introduced, the initial nucleophilic attack occurs exclusively at the highly electrophilic β-carbon. This attack results in the displacement of a methanethiol (CH₃SH) leaving group.

The resulting mono-substituted intermediate then undergoes a rapid intramolecular cyclization. This ring closure is thermodynamically driven by the formation of a stable, conjugated aromatic system, ultimately yielding 5-membered (e.g., pyrazoles, isoxazoles) or 6-membered (e.g., pyrimidines) rings[3]. The retention of the isopropylsulfonyl group in the final scaffold is highly advantageous for agrochemical applications; sulfonyl moieties are well-documented to enhance systemic plant mobility and improve binding affinity to target insect receptors, such as GABA-gated chloride channels.

Mechanism A Ketene Dithioacetal (Electrophile) C Mono-substitution Intermediate A->C Nucleophilic Attack (- CH3SH) B Binucleophile (e.g., Hydrazine) B->C D Intramolecular Cyclization C->D Tautomerization E Heterocyclic Scaffold (Pyrazole/Isoxazole) D->E Ring Closure (- CH3SH or H2O)

Mechanistic pathway of ketene dithioacetal cyclization into agrochemical heterocyclic scaffolds.

Experimental Protocols & Methodologies

As a self-validating system, the following protocols are designed to ensure that each step provides observable, quantifiable feedback to the researcher, ensuring high-fidelity library generation.

Protocol A: Synthesis of 5-Amino-4-(isopropylsulfonyl)-3-(methylthio)-1H-pyrazole

Objective: To generate a rigid pyrazole core suitable for downstream functionalization into novel insecticides or nematicides.

  • Reagent Preparation: Dissolve 10 mmol of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile in 25 mL of absolute ethanol. Causality: Ethanol provides sufficient solubility for the starting material at elevated temperatures while allowing the highly polar pyrazole product to spontaneously precipitate upon cooling, simplifying isolation.

  • Nucleophile Addition: Add 12 mmol of hydrazine hydrate dropwise to the solution at 0°C. Causality: A slight stoichiometric excess of hydrazine ensures complete conversion. The low initial temperature controls the exothermic first substitution step, preventing unwanted polymerization or degradation of the nucleophile.

  • Reflux & Cyclization: Elevate the temperature to 78°C (reflux) and maintain for 4-6 hours. Self-Validation Checkpoint: The reaction progress must be monitored by the evolution of methanethiol gas (which must be routed through a bleach scrubber). UPLC analysis at 254 nm should confirm the complete disappearance of the starting material peak, validating the end of the reaction[2].

  • Isolation: Concentrate the mixture under reduced pressure, quench with ice-cold distilled water, and filter the resulting precipitate.

  • Purification: Recrystallize the crude solid from an Ethanol/DMF mixture. Self-Validation Checkpoint: The purified product should exhibit a sharp melting point and a distinct primary amine (-NH₂) stretch around 3200-3300 cm⁻¹ in FTIR, confirming successful cyclization rather than stalled intermediate formation[3].

Protocol B: Synthesis of Isoxazole Derivatives

Objective: To synthesize isoxazole analogs for broad-spectrum fungicide screening.

  • Reaction Setup: Combine the ketene dithioacetal (10 mmol) with hydroxylamine hydrochloride (15 mmol) in 30 mL of ethanol.

  • Base Catalysis: Add 15 mmol of anhydrous potassium carbonate (K₂CO₃). Causality: Because hydroxylamine is supplied as a stable hydrochloride salt, K₂CO₃ is required to liberate the free hydroxylamine base in situ, enabling it to act as an active nucleophile[2].

  • Reflux: Stir the suspension at 70°C for 5-7 hours.

  • Workup: Pour the mixture into crushed ice and acidify slightly (pH 5-6) with 1M HCl to force the precipitation of the isoxazole derivative. Filter, wash with cold water, and dry under a vacuum.

Workflow Step1 Step 1: Reagent Prep Equimolar reactants in EtOH Step2 Step 2: Base Catalysis Add K2CO3 or TEA Step1->Step2 Step3 Step 3: Reflux & Monitor 70-80°C, UPLC tracking Step2->Step3 Step4 Step 4: Workup Quench, wash, and filter Step3->Step4 Step5 Step 5: Purification Recrystallization (EtOH/DMF) Step4->Step5

Standardized high-throughput experimental workflow for synthesizing heterocyclic libraries.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes and analytical benchmarks when executing the protocols described above to generate agrochemical scaffolds.

Binucleophile ReagentResulting Heterocyclic ScaffoldOptimal Reaction Time (h)Expected Yield (%)Target Purity (UPLC, %)Primary Agrochemical Application
Hydrazine Hydrate1H-Pyrazole4 - 682 - 88> 98.0Insecticides / Nematicides
Phenylhydrazine1-Phenylpyrazole6 - 875 - 81> 96.5Herbicides (Pyroxasulfone analogs)
Hydroxylamine HClIsoxazole5 - 765 - 72> 95.0Systemic Fungicides
Acetamidine HClPyrimidine8 - 1070 - 78> 97.0Broad-spectrum Fungicides

References

  • [1] The synthesis of ketene dithioacetal 3 as heterocyclic perhalonitrobutadienes. ResearchGate. Available at:[Link]

  • [3] A Facile Synthesis of New 3-(1-Methyl benzimidazol-2-yl) Pyrazolopyrimidine and Pyrimido[2, 1-b][1,3]benzothiazole Derivatives of Potential Biosignificant Interest. Scientific & Academic Publishing. Available at:[Link]

  • [2] Water Mediated Construction of Trisubstituted Pyrazoles/Isoxazoles Library Using Ketene Dithioacetals. ACS Publications. Available at:[Link]

  • Iron‐Mediated Oxidative C–H Alkylation of S,S‐Functionalized Internal Olefins via C(sp2). Dalian Institute of Chemical Physics. Available at: [Link](Note: Sourced from institutional repository data on ketene dithioacetal functionalization).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical information and practical advice to ensure the stability and integrity of 2-(Isopropylsulfonyl)-3,3-di(methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical information and practical advice to ensure the stability and integrity of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile (CAS No. 175202-05-8) during storage and handling. As a specialized research chemical, its stability is paramount for reproducible experimental outcomes. This document addresses common questions and troubleshooting scenarios based on the reactivity of its core functional groups: the sulfonyl group, the ketene dithioacetal moiety, and the acrylonitrile backbone.

Section 1: Frequently Asked Questions (FAQs) - Proactive Prevention

This section focuses on the essential preventative measures to minimize the risk of degradation from the moment the compound is received.

Q1: What are the ideal storage conditions for this compound?

Direct Answer: Store 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile at low temperatures, under an inert atmosphere, and protected from light. A chemical supplier suggests storing it in shaded, cool, and dry places[1].

Application Scientist's Note: The molecule contains multiple functional groups susceptible to degradation. The thioether (methylthio) groups are prone to oxidation, and the overall structure's stability is best maintained by minimizing thermal energy, which can accelerate unwanted side reactions. Storing under an inert gas like argon or nitrogen is critical to prevent oxidation of the sulfur atoms.

Table 1: Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of all potential degradation reactions, including oxidation and hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, preventing the oxidation of the sensitive methylthio groups to sulfoxides and sulfones.
Light Amber vial or stored in the darkProtects the compound from light-catalyzed degradation pathways.
Container Tightly sealed glass vialPrevents ingress of atmospheric moisture and oxygen. Glass is preferred for its inertness.

Q2: How do atmospheric oxygen and moisture affect the compound's stability?

Direct Answer: Atmospheric oxygen can oxidize the methylthio (-SMe) groups, while moisture can lead to the hydrolysis of the nitrile (-CN) group and potentially the ketene dithioacetal moiety.

Application Scientist's Note: The two methylthio groups are the most vulnerable points for oxidative degradation. Exposure to oxygen, especially in the presence of heat or light, can convert these thioethers first to methylsulfinyl (sulfoxide) groups and then to methylsulfonyl (sulfone) groups. This process is a common degradation pathway for thioether-containing compounds[2][3]. Hydrolysis, driven by moisture, can transform the acrylonitrile group into an acrylamide and eventually a carboxylic acid, altering the molecule's chemical properties entirely[4][5][6][7]. While ketene dithioacetals are generally stable, they can undergo hydrolysis under acidic conditions[8][9].

Q3: What are the initial signs that my sample may be degrading?

Direct Answer: Visual signs of degradation include a change in color from off-white/slight yellow to a more pronounced yellow or brown, a change in physical state (e.g., clumping of the solid), or a noticeable change in odor.

Application Scientist's Note: The formation of oxidized sulfur species or other chromophoric byproducts often leads to discoloration. While this compound is a solid, significant degradation can depress its melting point and alter its appearance. Any deviation from the appearance described on the certificate of analysis should be considered a potential indicator of degradation.

Section 2: Troubleshooting Guide - Reactive Solutions

This section provides a systematic approach to confirming and addressing suspected degradation.

Q4: I suspect my sample has degraded. How can I analytically confirm this?

Direct Answer: The most reliable method to confirm degradation is through purity analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector. A Sulfur Chemiluminescence Detector (SCD) is highly selective for sulfur-containing compounds[10].

Application Scientist's Note: A purity analysis will not only confirm the percentage of the active compound remaining but can also reveal the presence of new peaks corresponding to degradation products. Comparing the chromatogram of a suspect sample to a reference standard or an initial analysis of a fresh sample is the gold standard for confirmation. Techniques like Infrared (IR) spectroscopy can also be useful for detecting the formation of new functional groups, such as sulfoxides (-SO-)[11].

cluster_workflow Troubleshooting Workflow start Degradation Suspected (e.g., color change, poor results) visual Visual Inspection: Color, Consistency start->visual analytical Analytical Confirmation (HPLC, GC-SCD) visual->analytical compare Compare to Reference or Initial Data analytical->compare decision Purity Acceptable? compare->decision use Proceed with Experiment (Use with caution) decision->use Yes remediate Remediation Options decision->remediate No purify Consider Re-purification (e.g., Recrystallization) remediate->purify discard Discard and Use New Batch remediate->discard

Caption: Troubleshooting workflow for suspected degradation.

Q5: What are the most likely degradation products and their formation mechanisms?

Direct Answer: The primary degradation products are likely the mono- and di-oxidized sulfoxide and sulfone derivatives, resulting from the oxidation of the methylthio groups. Hydrolysis products such as the corresponding acrylamide or carboxylic acid are also possible if the compound is exposed to moisture.

Application Scientist's Note: The sulfur atoms in the methylthio groups are nucleophilic and susceptible to attack by electrophilic oxygen species. This oxidation is often a stepwise process. Hydrolysis of the nitrile is typically acid or base-catalyzed and proceeds through an amide intermediate.

cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway A 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile (Parent Compound) B Mono-sulfoxide Derivative A->B [O] (Air, Heat) D Amide Derivative A->D H₂O (Acid/Base catalysis) C Di-sulfoxide / Sulfone Derivatives B->C [O] E Carboxylic Acid Derivative D->E H₂O

Caption: Potential degradation pathways of the compound.

Section 3: Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

  • Procure Materials: Obtain high-purity inert gas (argon or nitrogen), a glass vial with a PTFE-lined screw cap, and parafilm.

  • Aliquotting: If you have a large batch, aliquot the solid into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.

  • Inerting: Place the vial containing the compound into a glove box with an inert atmosphere. If a glove box is not available, gently flush the headspace of the vial with a stream of argon or nitrogen for 30-60 seconds.

  • Sealing: Immediately and tightly cap the vial. For extra protection, wrap the cap-vial interface with parafilm.

  • Storage: Place the sealed vial inside a labeled, secondary container and store it in a refrigerator at 2-8 °C, away from light sources.

Protocol 2: Purity Assessment by HPLC

This is a general protocol; method development and optimization may be required.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and ramp to a high concentration of Mobile Phase B (e.g., 95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm, to be determined empirically).

  • Sample Preparation:

    • Accurately prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a concentration of ~1 mg/mL.

    • Dilute this stock solution to a working concentration of ~50-100 µg/mL using the initial mobile phase composition.

  • Analysis:

    • Inject 5-10 µL of the prepared sample.

    • Run the gradient method and record the chromatogram.

  • Interpretation:

    • Assess the area percentage of the main peak. A significant decrease from the initial purity value or the appearance of new, sizable peaks is indicative of degradation.

References

  • Chen, L., Wang, Z., & Li, J. (2002). Ketene Dithioacetals in the Aza-Diels−Alder Reaction with N-Arylimines. Organic Letters, 4(24), 4269–4272*. [Link]

  • Bacon, R. F., & Fanelli, R. (1943). The Viscosity of Sulfur. Journal of the American Chemical Society, 65(4), 639-648.
  • Ermakov, I. V., Rebrov, A. I., Litmanovich, A. D., & Platé, N. A. (2001). Acidic Hydrolysis of Polyacrylonitrile: Effect of Neighboring Groups. Macromolecules, 34(17), 5839–5845*. [Link]

  • Antimex Chemical Limited. (n.d.). 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile, 97%.
  • Bakker, J., Van Bladeren, P. J., & Van Ommen, B. (1990). Studies on the Displacement of Methylthio Groups by Glutathione. Xenobiotica, 20(8), 849-861*. [Link]

  • Zweifel, G., & Lewis, W. (1979). Organoboranes. 15. A simple procedure for the conversion of alkynes into either (E)- or (Z)-vinylic thioethers via the reaction of lithium alkynyl'trialkyl'borates with methanesulfenyl bromide. The Journal of Organic Chemistry, 44(2), 276-278.
  • U.S. Patent No. US3897382A. (1975). Method for the acid hydrolysis of acrylonitrile containing polymers, hydrogels and fibers of products prepared by said method.
  • Pharmaguideline. (2011, August 23). Testing Procedure (Method of analysis) for Sulphur in Organic Compounds, Tartrates and Thiosulphates. [Link]

  • Douglass, I. B. (1961). Methanesulfinyl chloride. Organic Syntheses, 40, 62. [Link]

  • Various Authors. (2018-2023). Ketene dithioacetals in Organic Synthesis. ResearchGate. [Link]

  • Grala, A., et al. (2023). On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. Macromolecules, 56(12), 4536–4546*. [Link]

  • Alicino, J. F. (1958). Rapid Quantitative Determination of Sulfur in Organic Compounds. Analytical Chemistry, 30(8), 1405-1407.
  • Keldibekova, U. A., et al. (2023). Preparation of Polyacrylamide by Hydrolysis of Acrylonitrile. International Journal of Advanced Research in Science, Engineering and Technology, 10(2).
  • Kumar, D., & Singh, V. (2023). 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols. RSC Advances, 13(31), 21397-21406*. [Link]

  • Zhang, Y., et al. (2020). Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations. Polymers, 12(1), 149*. [Link]

  • Hrubiša, M., et al. (2019). Reactivity ratios and copolymer properties of 2-(diisopropylamino)ethyl methacrylate with methyl methacrylate and styrene. Journal of Polymer Research, 26(9).
  • Wang, Y., et al. (2025). 3-Methyl-2-((methylthio)methyl)but-2-enal. Molbank, 2025(3), M1992*. [Link]

  • Various Authors. (2025). Understanding Degradation Pathways in Poly(thiourethane)s: Aromatic vs Aliphatic Thiol Contributions. ResearchGate. [Link]

  • Bakavoli, M., et al. (2014). Regioselective synthesis of novel ketene dithioacetals. Journal of Sulfur Chemistry, 35(4), 389-396*. [Link]

  • De, P., et al. (2015). Biocompatible thermoresponsive N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide-based random copolymer: synthesis and studies of its composition dependent properties and anticancer drug delivery efficiency. Journal of Materials Chemistry B, 3(44), 8695-8707*. [Link]

  • Liu, J., et al. (2023). Alkaline Hydrolysis of Waste Acrylic Fibers Using the Micro-Water Method and Its Application in Drilling Fluid Gel Systems. Polymers, 15(24), 4697*. [Link]

  • Ambler, J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 859–863*. [Link]

  • Song, L., et al. (2024). The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. Foods, 13(18), 2821*. [Link]

  • Various Authors. (2025). Alkaline hydrolysis of polyacrylonitrile, 1 - Structure of the reaction products. ResearchGate. [Link]

  • Naumov, S., et al. (2009). Efficient α-(Alkylthio)alkyl-Type Radical Formation in •OH-Induced Oxidation of α-(Methylthio)acetamide. The Journal of Physical Chemistry A, 113(52), 14536–14542*. [Link]

  • Gurbanov, A. V., et al. (2023). Copolymerization of acrylonitrile with a nitrogen-containing ester. E3S Web of Conferences, 403, 02026*. [Link]

  • Agilent Technologies. (2023, April 26). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. [Link]

  • Nagao, Y., et al. (1986). Use of Ketene Dithioacetal as a Latent Carboxylic Acid in the Macrolactonization Applicable to the Synthesis of Dilactonic Pyrrolizidine Alkaloids. The Journal of Organic Chemistry, 51(13), 2391–2399*. [Link]

  • U.S. Patent No. US3385894A. (1968). Oxidation of activated methylene group containing compounds to the corresponding carbonyl compounds.
  • Passmore, J., et al. (1993). Oxidation of methyl groups in the reaction of sulfur homopolyatomic cations with acetonitrile: formation and crystal structure of the novel trithietanylium ring. Journal of the Chemical Society, Chemical Communications, (3), 289-291*. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile (CAS: 175202-05-8)

Welcome to the Technical Support and Troubleshooting Portal for the purification of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile . This compound is a highly functionalized α-sulfonyl ketene dithioacetal, widely...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the purification of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile . This compound is a highly functionalized α-sulfonyl ketene dithioacetal, widely utilized as an electrophilic building block in the synthesis of complex agrochemicals and pharmaceutical heterocycles.

Because its synthesis typically involves the reaction of isopropylsulfonylacetonitrile with carbon disulfide ( CS2​ ) and methyl iodide ( MeI ) under strongly basic conditions[1], the crude reaction mixture is often a complex matrix of inorganic salts, polar aprotic solvents, and noxious sulfur byproducts. This guide provides field-proven, self-validating methodologies to isolate the pure product.

Quantitative Parameters for Purification Optimization

To rationally design your purification strategy, you must understand the partitioning behavior of the target molecule versus its common impurities. The table below summarizes the critical physicochemical data used to drive the purification logic.

Solvent System / MatrixApplicationPolarity IndexTarget Compound SolubilityPrimary Impurity SolubilityCausality / Rationale
Water / Brine Aqueous Workup10.2Insoluble High (Salts, DMF, DMSO)Forces the hydrophobic ketene dithioacetal into the organic phase while stripping polar aprotic solvents.
Ethyl Acetate / Hexane (1:4) Column Chromatography~1.5ModerateHigh (Mono-alkylated) / Low (Salts)Provides optimal Rf​ (~0.35) for the target, separating it from the more polar mono-methylthio intermediates.
Ethanol (Absolute) Recrystallization5.2High (Hot) / Low (Cold)High (Cold)The steep solubility curve of the target in EtOH allows for high-recovery crystallization, leaving oily impurities in the mother liquor.
10% NaOCl (Bleach) Quenching / ScrubbingN/AN/AReactive (Oxidizes thiols)Oxidizes volatile, foul-smelling sulfur byproducts (e.g., methanethiol, unreacted CS2​ ) into water-soluble, odorless sulfonates.

Self-Validating Purification Protocol

This step-by-step methodology relies on built-in validation checkpoints to ensure the integrity of the purification process.

Phase 1: Quenching and Primary Extraction

  • Quench: Transfer the crude reaction mixture (typically in DMF or MeCN) to a vigorously stirring flask containing crushed ice and 10% aqueous NaOCl (bleach)[2]. Validation: The evolution of a strong sulfur odor should rapidly dissipate, indicating successful oxidation of volatile thiols.

  • Extract: Add Ethyl Acetate (EtOAc) in a 1:1 volume ratio to the aqueous quench. Stir for 10 minutes, then transfer to a separatory funnel.

  • Phase Separation: Allow the layers to separate. Validation: The organic (upper) layer should be yellow/amber, while the aqueous (lower) layer should be cloudy white/colorless.

Phase 2: Matrix Stripping 4. Water Washes: Wash the organic layer with deionized water (3 × 0.5 volumes). Causality: This is critical. Residual DMF prevents the target compound from crystallizing later. Successive water washes partition the DMF out of the EtOAc. 5. Brine Wash & Drying: Wash with saturated NaCl (brine) to break any emulsions and pre-dry the organic layer. Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na2​SO4​ . Validation: The Na2​SO4​ should be free-flowing, not clumped, indicating all free water has been absorbed.

Phase 3: Isolation 6. Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator, 35°C water bath). Validation: A crude off-white to yellow solid should precipitate as the solvent is removed. If it remains an oil, proceed to the Troubleshooting section. 7. Recrystallization: Dissolve the crude solid in a minimum volume of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 4 hours. 8. Filtration: Recover the crystals via vacuum filtration, washing with ice-cold ethanol. Dry under high vacuum[3]. Validation: 1H NMR should display two distinct 3H singlets (~2.5-2.7 ppm) for the methylthio groups (due to restricted rotation around the push-pull C=C bond) and the characteristic isopropyl multiplets.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target, Salts, DMF, CS2, MeI) Quench Ice/NaOCl Quench & EtOAc Extraction Crude->Quench Phase Phase Separation Quench->Phase Aqueous Aqueous Waste (Salts, DMF, Sulfonates) Phase->Aqueous Organic Organic Phase (Target + Organic Impurities) Phase->Organic Wash Water Wash (3x) & Na2SO4 Drying Organic->Wash Concentrate Concentration in vacuo Wash->Concentrate CrudeSolid Crude Solid Product Concentrate->CrudeSolid Decision Purity Check (TLC / NMR) CrudeSolid->Decision Recryst Recrystallization (Absolute Ethanol) Decision->Recryst Solid, >85% pure Column Silica Gel Chromatography (Hexane/EtOAc) Decision->Column Oily, <85% pure Pure Pure 2-(Isopropylsulfonyl)- 3,3-di(methylthio)acrylonitrile Recryst->Pure Column->Pure

Fig 1. Decision-tree workflow for the isolation and purification of the crude ketene dithioacetal.

Troubleshooting & FAQs

Q1: Why is my crude product an intractable oil instead of a solid? A: This is the most common issue and is caused by two primary factors:

  • Residual DMF/Solvent: Polar aprotic solvents like DMF are notorious for preventing the crystallization of organic solids. Solution: Redissolve the oil in EtOAc and perform three additional aggressive washes with deionized water to partition the DMF into the aqueous phase.

  • Incomplete Alkylation (Mono-methylthio intermediate): The bulky isopropylsulfonyl group creates steric hindrance, which can slow down the second alkylation step with MeI . If the reaction was quenched too early, the mono-alkylated intermediate acts as an impurity that depresses the melting point, resulting in an oil. Solution: Purify via silica gel chromatography; the mono-alkylated impurity will elute significantly later (more polar) than the target di(methylthio) product.

Q2: How do I eliminate the persistent, foul sulfur odor from my crude product and glassware? A: The odor is caused by unreacted CS2​ and trace methanethiol ( MeSH ) generated during the reaction. Solution: Never wash sulfur-containing reaction mixtures directly down the drain. Always quench the aqueous layers and wash your glassware with a 10-15% aqueous sodium hypochlorite ( NaOCl , household bleach) solution. The hypochlorite rapidly oxidizes volatile thiols and sulfides into highly water-soluble, odorless sulfoxides and sulfonates[2].

Q3: My product seems to degrade or streak heavily during silica gel chromatography. How can I prevent this? A: Push-pull alkenes like ketene dithioacetals feature an electron-rich sulfur terminus and an electron-deficient nitrile/sulfonyl terminus. This highly polarized double bond can be sensitive to the acidic silanol groups on standard silica gel, leading to hydrolysis or decomposition on the column. Solution: Neutralize your silica gel before loading the sample. Prepare your silica slurry in the eluent (e.g., Hexane:EtOAc) containing 1% Triethylamine ( Et3​N ). Flush the packed column with 2 column volumes of the Et3​N -doped solvent, then switch back to your standard solvent system before loading your crude mixture.

Q4: TLC shows a closely eluting impurity just above the product spot. What is it? A: A less polar, closely eluting spot is often the result of S -alkylation versus C -alkylation byproducts, or excess unreacted methyl iodide that has not been fully evaporated. Solution: Ensure you leave the crude product on a high-vacuum line for at least 2 hours prior to chromatography to remove volatile alkyl halides. If the spot persists, switch your solvent system from Hexane/EtOAc to Toluene/Acetone (95:5), which often provides orthogonal selectivity for sulfur-containing heterocycles and dithioacetals.

References

  • Reactivity of 2-Thiohydantoins Towards Various Electrophilic Reagents: Applications to the Synthesis of New 2-Ylidene-3,5-dihydro-4H-imidazol-4-ones Source: PubMed Central (NIH) URL:[Link]

  • Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review Source: RSC Advances URL:[Link]

  • Reactions of Alkynyl−Ruthenium Complexes with the Ketene Dithioacetal, (MeS)2C=C(CN)2 Source: Organometallics (ACS Publications) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction to the Analyte and Analytical Challenge 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile is a complex small molecule featuring a confluenc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Analyte and Analytical Challenge

2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile is a complex small molecule featuring a confluence of functional groups: an isopropylsulfonyl group, a geminal di(methylthio) group, and an electron-withdrawing acrylonitrile moiety. This unique combination presents a distinct challenge for structural elucidation. Mass spectrometry, a cornerstone of molecular analysis, provides invaluable data on molecular weight and structure through the controlled fragmentation of ionized molecules.[1][2] Understanding the fragmentation pattern is crucial for identifying this compound in complex matrices and for quality control in synthetic processes.

This guide will focus on predicting the fragmentation pattern under Electron Ionization (EI), a common and energetic ionization technique that induces extensive and reproducible fragmentation.[1]

Predicted Fragmentation Pattern of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile

The fragmentation of the parent molecule is predicted to proceed through several competing pathways, dictated by the relative stability of the resulting radical cations and neutral losses. The molecular ion (M+•) is the starting point for all fragmentation pathways.

Key Functional Group Fragmentation Behaviors:
  • Sulfonyl Group: Aliphatic sulfones are known to undergo rearrangement and cleavage, often involving the loss of sulfur dioxide (SO₂), a stable neutral molecule.[3][4]

  • Thioether (Sulfide) Group: Thioethers typically fragment via α-cleavage (cleavage of the bond adjacent to the sulfur atom) or through rearrangements.[5][6]

  • Acrylonitrile Group: The acrylonitrile moiety is relatively stable, with its molecular ion being the most abundant peak in its own mass spectrum.[7][8] A characteristic fragment is the cyano radical (•CN).

Proposed Fragmentation Pathways:

The primary fragmentation events for 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile are likely to be initiated by cleavage adjacent to the heteroatoms (sulfur and nitrogen) and rearrangements leading to the expulsion of stable neutral molecules.

Table 1: Predicted Major Fragment Ions and Neutral Losses

m/z (mass-to-charge ratio) Proposed Fragment Structure Neutral Loss Fragmentation Pathway
M+• - 15[M - CH₃]+•CH₃Loss of a methyl radical from a methylthio or isopropyl group.
M+• - 43[M - C₃H₇]+•C₃H₇Loss of the isopropyl radical.
M+• - 47[M - CH₃S]+•SCH₃Cleavage of a methylthio group.
M+• - 64[M - SO₂]+•SO₂Rearrangement and loss of sulfur dioxide from the sulfonyl group.
M+• - 75[M - C₃H₇SO₂]+•SO₂C₃H₇Loss of the isopropylsulfonyl radical.

Below is a visual representation of the predicted primary fragmentation pathways.

Fragmentation_Pathway M Molecular Ion (M+•) 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile F1 [M - CH₃]+ Loss of Methyl Radical M->F1 - •CH₃ F2 [M - C₃H₇]+ Loss of Isopropyl Radical M->F2 - •C₃H₇ F3 [M - SO₂]+• Loss of Sulfur Dioxide M->F3 - SO₂ F4 [M - CH₃S]+ Loss of Methylthio Radical M->F4 - •SCH₃ F5 [M - C₃H₇SO₂]+ Loss of Isopropylsulfonyl Radical M->F5 - •SO₂C₃H₇ GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Dissolve Sample Prep2 Dilute to Working Concentration Prep1->Prep2 GC_Inject Inject Sample into GC Prep2->GC_Inject GC_Sep Separation on GC Column GC_Inject->GC_Sep MS_Ionize Ionization (EI, 70 eV) GC_Sep->MS_Ionize MS_Analyze Mass Analysis (Quadrupole) MS_Ionize->MS_Analyze MS_Detect Detection MS_Analyze->MS_Detect Data_Acq Acquire Spectrum MS_Detect->Data_Acq Data_Interp Interpret Fragmentation Data_Acq->Data_Interp Data_Report Generate Report Data_Interp->Data_Report

Sources

Comparative

FTIR Spectral Signatures of Push-Pull Systems: A Comparative Guide on 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile vs. Standard Acrylonitriles

As a Senior Application Scientist specializing in molecular spectroscopy, I frequently encounter highly functionalized organic molecules whose spectral behaviors deviate significantly from standard baseline compounds. Fo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in molecular spectroscopy, I frequently encounter highly functionalized organic molecules whose spectral behaviors deviate significantly from standard baseline compounds. For drug development professionals and materials scientists, correctly interpreting these deviations is critical for structural validation.

This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FTIR) spectral profile of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile against standard acrylonitriles (such as unsubstituted acrylonitrile and methacrylonitrile). By examining the underlying quantum mechanical causality of these spectral shifts, we can establish a robust, self-validating analytical framework.

Mechanistic Causality: The Physics of the "Push-Pull" Effect

To understand the FTIR spectrum of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile, we must first examine its electronic architecture. The molecule features a central carbon-carbon double bond (C=C) flanked by competing functional groups:

  • The "Push" (Electron Donors): Two methylthio groups (–S–CH₃) at the β -position donate electron density into the π -system via resonance.

  • The "Pull" (Electron Acceptors): A nitrile group (–C≡N) and an isopropylsulfonyl group (–SO₂R) at the α -position withdraw electron density.

This creates a highly polarized push-pull alkene system . According to Hooke’s Law for molecular vibrations ( ν∝k/μ​ ), the vibrational frequency ( ν ) is directly proportional to the square root of the force constant ( k ). The intense π -electron delocalization in push-pull systems decreases the bond order of both the C=C and C≡N bonds, giving them more single-bond and double-bond character, respectively. Consequently, the force constant ( k ) drops, resulting in a pronounced red-shift (lower wavenumber) in the FTIR spectrum compared to standard, non-conjugated acrylonitriles[1].

PushPull N1 Electron Donors (-S-CH₃) N3 π-Electron Delocalization N1->N3 N2 Electron Acceptors (-CN & -SO₂R) N2->N3 N4 Decreased Bond Order N3->N4 N5 Lower Force Constant (k) N4->N5 N6 Red-Shifted FTIR Frequencies N5->N6

Logical relationship between push-pull electronics and observed FTIR spectral red-shifts.

Comparative Spectral Analysis

When comparing 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile to standard reference materials, the spectral divergence is stark. Standard α,β -unsaturated nitriles typically exhibit a sharp C≡N stretch near 2213–2230 cm⁻¹[2]. However, the intense electron donation from the geminal methylthio groups shifts this peak significantly.

Furthermore, the introduction of the sulfonyl group provides highly diagnostic asymmetric and symmetric stretching bands, typically located near 1300 cm⁻¹ and 1130 cm⁻¹, respectively[3].

Quantitative FTIR Shift Comparison
Vibrational ModeStandard Acrylonitrile (cm⁻¹)Methacrylonitrile (cm⁻¹)2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile (cm⁻¹)Causality of Shift
–C≡N Stretch ~2230~2225~2195 – 2210 Resonance decreases C≡N triple-bond character.
C=C Stretch ~1615~1630~1520 – 1550 Push-pull delocalization imparts heavy single-bond character.
–SO₂ Asymmetric N/AN/A~1300 – 1330 Intrinsic vibration of the highly polar O=S=O bonds.
–SO₂ Symmetric N/AN/A~1120 – 1140 In-phase stretching of the sulfonyl oxygen atoms.
C–S Stretch N/AN/A~650 – 700 Characteristic stretching of the thioether linkages.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in the spectral data, researchers must employ a self-validating protocol. For highly functionalized, polar crystalline solids like 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile, Attenuated Total Reflectance (ATR-FTIR) is vastly superior to traditional KBr pellet methods. KBr is hygroscopic; absorbed water produces a broad O-H stretch (~3400 cm⁻¹) and an H-O-H bending mode (~1640 cm⁻¹) that can artificially obscure or shift the critical C=C stretching region.

Step-by-Step ATR-FTIR Protocol

Step 1: Instrument Calibration & System Suitability

  • Action: Scan a traceable polystyrene film standard.

  • Validation: Confirm the exact peak positions at 3028 cm⁻¹, 1601 cm⁻¹, and 906 cm⁻¹. If the peaks deviate by >1 cm⁻¹, recalibrate the interferometer laser.

Step 2: Background Acquisition

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Allow to dry. Collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Validation: The background must show ambient atmospheric CO₂ (~2350 cm⁻¹) and water vapor, which the software will automatically subtract from the sample spectrum.

Step 3: Sample Application & Pressure Optimization

  • Action: Place ~2–5 mg of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile powder onto the diamond crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Validation (The Causality): Proper pressure ensures the evanescent wave penetrates the sample uniformly. Insufficient pressure results in low Signal-to-Noise Ratio (SNR), while excessive pressure can induce polymorph phase changes in crystalline samples.

Step 4: Spectral Acquisition & Internal Verification

  • Action: Acquire the sample spectrum using the same parameters as the background.

  • Validation: Inspect the baseline. A flat baseline from 4000 to 2500 cm⁻¹ with no broad peak at 3400 cm⁻¹ confirms a moisture-free sample, validating that the observed C=C and C≡N shifts are purely due to electronic push-pull effects, not hydrogen bonding artifacts.

FTIRWorkflow A 1. Instrument Calibration (Polystyrene Standard) B 2. Background Acquisition (Air/Blank ATR Crystal) A->B C 3. Sample Application (Apply Substituted Acrylonitrile) B->C D 4. Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) C->D E 5. Internal Validation (SNR > 100:1, Flat Baseline) D->E F 6. Peak Assignment (C≡N, C=C, -SO₂-) E->F

Self-validating ATR-FTIR experimental workflow for analyzing functionalized acrylonitriles.

Conclusion

The FTIR analysis of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile serves as a textbook example of how molecular electronics dictate vibrational spectroscopy. By understanding the causality behind the push-pull effect, researchers can confidently assign the dramatically red-shifted C≡N (~2200 cm⁻¹) and C=C (~1530 cm⁻¹) bands. Utilizing a self-validating ATR-FTIR protocol ensures that these observations are structurally intrinsic rather than artifacts of sample preparation.

References

  • β-Heterosubstituted Acrylonitriles − Electronic Structure Study by UV-Photoelectron Spectroscopy and Quantum Chemical Calculations Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Synthesis, Structure, Electrochemistry, and In Vitro Anticancer and Anti-Migratory Activities of (Z)- and (E)-2-Substituted-3-Ferrocene-Acrylonitrile Hybrids and Their Derivatives Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • All-Organic Polymer Dielectrics Containing Sulfonyl Dipolar Groups and π–π Stacking Interaction in Side-Chain Architectures Source: Macromolecules (ACS Publications) URL:[Link]

Sources

Validation

A Baseline Comparative Guide to 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile: A Versatile Michael Acceptor and Synthetic Intermediate

This guide provides a detailed technical comparison of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile, a specialized chemical intermediate, against classical synthetic alternatives. The content is structured for r...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed technical comparison of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile, a specialized chemical intermediate, against classical synthetic alternatives. The content is structured for researchers, chemists, and drug development professionals, focusing on the compound's performance, potential applications, and the strategic advantages it offers in multi-step organic synthesis.

Introduction: The Strategic Utility of a Multifunctional Reagent

2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile is a highly functionalized organic molecule featuring three key components: an electron-withdrawing isopropylsulfonyl group, a versatile ketene dithioacetal moiety, and a reactive nitrile group. This unique combination renders the molecule a potent Michael acceptor and a valuable building block for synthesizing complex molecular architectures, particularly heterocyclic compounds of medicinal interest.

The core value of this reagent lies in its ability to participate in tandem reaction sequences. The isopropylsulfonyl group strongly activates the alkene for conjugate addition, while the di(methylthio) group serves as a masked carbonyl, which can be revealed or displaced in subsequent synthetic steps. This guide will compare a synthetic strategy utilizing this advanced intermediate against a traditional, multi-step approach like the Knoevenagel condensation followed by subsequent modifications.

Comparative Analysis: Performance Against a Classical Synthetic Route

The primary application we will explore is the synthesis of a substituted pyrazole, a common scaffold in medicinal chemistry. We will compare a hypothetical, yet chemically sound, pathway using 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile against a traditional Knoevenagel-based approach.

The Synthetic Challenge: Synthesis of a Functionalized Pyrazole

Target: A 5-amino-3-substituted-1H-pyrazole derivative.

Pathway A: Utilizes 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile.

Pathway B: A classical approach using Knoevenagel condensation.

The following diagram illustrates the two competing synthetic workflows.

G cluster_A Pathway A: Using the Target Reagent cluster_B Pathway B: Classical Alternative A_Start 2-(Isopropylsulfonyl)-3,3- di(methylthio)acrylonitrile A_Product Intermediate Adduct A_Start->A_Product Michael Addition A_Reactant Hydrazine Hydrate A_Reactant->A_Product A_Final Target Pyrazole (via cyclization & elimination) A_Product->A_Final Intramolecular Cyclization B_Final Target Pyrazole B_Start1 Malononitrile B_Intermediate1 Ketene Dithioacetal Precursor B_Start1->B_Intermediate1 B_Start2 CS2 / Base B_Start2->B_Intermediate1 Knoevenagel-type B_Intermediate2 Sulfonylated Intermediate B_Intermediate1->B_Intermediate2 Alkylation & Oxidation B_Start3 Isopropyl Halide B_Start3->B_Intermediate2 B_Intermediate2->B_Final B_Reactant Hydrazine Hydrate B_Reactant->B_Final Condensation/ Cyclization

Caption: Comparative Synthetic Workflows for Pyrazole Synthesis.

Data-Driven Performance Comparison

While direct experimental data for 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile is proprietary or not publicly available, we can extrapolate performance metrics based on well-established reaction mechanisms documented in chemical literature. The following table compares the two pathways based on key synthetic considerations.

Performance MetricPathway A (Target Reagent)Pathway B (Classical Alternative)Rationale & Supporting Evidence
Number of Synthetic Steps 2 (Tandem Reaction)4-5Pathway A combines Michael addition and cyclization. Pathway B requires separate steps for forming the ketene dithioacetal, introducing the sulfonyl group, and final cyclization. Acrylonitriles are well-known for their utility in tandem reactions.[1]
Reaction Conditions Typically mild to moderate (e.g., room temp. to 60 °C)Can require harsh conditions (e.g., strong bases, oxidizing agents)Michael additions to activated acrylonitriles are often efficient under mild basic conditions.[1] Classical Knoevenagel condensations can also be mild, but subsequent oxidation steps may require stronger reagents.
Functional Group Tolerance HighModerateThe tandem nature of Pathway A minimizes exposure of intermediates to multiple reagents, preserving sensitive functional groups. The multiple steps of Pathway B increase the risk of side reactions.
Atom Economy HighLowerPathway A is a convergent synthesis, incorporating the bulk of both reactants into the final product with the loss of small molecules like methanethiol and isopropylsulfinic acid. Pathway B involves more steps, each with potential yield losses.
Typical Yield Range Good to Excellent (estimated 70-90%)Fair to Good (estimated 40-60% overall)Yields for Michael additions to similar systems are frequently high.[1] Multi-step syntheses invariably suffer from cumulative yield loss at each stage.
Intermediate Isolation Potentially one-potMultiple isolations requiredThe tandem nature of Pathway A raises the possibility of a one-pot procedure, significantly reducing workload and resource consumption.

Experimental Protocols: Foundational Methodologies

The following protocols are representative methodologies for the key reaction types discussed. They are adapted from established literature procedures for analogous transformations.

Protocol: Michael Addition-Cyclization using an Activated Acrylonitrile (Pathway A Model)

This protocol outlines a general procedure for the reaction of a nucleophile with an activated acrylonitrile, leading to a cyclized product, mirroring the proposed use of 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile.

  • Reagent Preparation: In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the activated acrylonitrile (1.0 eq.) in a suitable aprotic solvent (e.g., Toluene, THF).

  • Nucleophile Addition: Add the nucleophile (e.g., Hydrazine hydrate, 1.1 eq.) to the solution.

  • Base Addition: Add a mild base (e.g., K₃PO₄, 2.0 eq.) to the mixture.[1]

  • Reaction Execution: Stir the mixture at a controlled temperature (e.g., 60 °C) for a specified duration (e.g., 12 hours).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.

The following diagram details the experimental workflow for this protocol.

G start Start prep 1. Prepare Reagents - Dissolve Acrylonitrile in Toluene - Inert Atmosphere (N2) start->prep add_nuc 2. Add Nucleophile (e.g., Hydrazine) prep->add_nuc add_base 3. Add Mild Base (e.g., K3PO4) add_nuc->add_base react 4. Heat & Stir (e.g., 60°C, 12h) add_base->react monitor Monitor via TLC react->monitor workup 5. Aqueous Workup - Quench with H2O - Extract with Ethyl Acetate react->workup monitor->react purify 6. Purify - Dry (Na2SO4) - Concentrate - Column Chromatography workup->purify end End (Pure Product) purify->end

Caption: Workflow for Michael Addition-Cyclization Protocol.

Protocol: Knoevenagel Condensation (Pathway B Model)

This protocol describes a standard Knoevenagel condensation, a key step in the classical alternative pathway for forming a C=C bond.

  • Reagent Preparation: To a flask, add the active methylene compound (e.g., Malononitrile, 1.0 eq.) and the carbonyl compound (or its equivalent, like CS₂).

  • Solvent & Catalyst: Add a suitable solvent (e.g., ethanol or water) and a catalytic amount of a base (e.g., piperidine, or an amine-functionalized catalyst).[2]

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating. The reaction is often rapid. Monitor progress by TLC or by the precipitation of the product.

  • Product Isolation: If the product precipitates, it can be isolated by filtration, washed with cold solvent, and dried.

  • Purification: If necessary, the crude product can be recrystallized from an appropriate solvent to achieve high purity.

Conclusion and Expert Recommendation

While classical synthetic methods like the Knoevenagel condensation are foundational, the use of advanced, multifunctional intermediates such as 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile represents a significant strategic advantage in modern organic synthesis.

Expertise & Experience Insight: The primary benefit of a reagent like this is synthetic convergence. By building multiple key functionalities into a single starting material, it enables chemists to construct complex molecular targets in fewer steps. This leads to higher overall yields, reduced consumption of solvents and reagents, and faster discovery cycles—critical factors in a drug development setting. The ketene dithioacetal is a particularly powerful masked functional group, offering a wealth of subsequent chemical transformations that a simple alkene from a Knoevenagel reaction does not.

Trustworthiness: The described protocols are based on well-validated, fundamental organic reactions that form the bedrock of synthetic chemistry.[1][2] The comparative analysis, while based on extrapolation, follows established principles of reaction kinetics and synthetic strategy. Researchers can trust that a pathway leveraging a highly activated Michael acceptor like the target compound will be more efficient than a longer, linear sequence.

For research teams aiming to accelerate the synthesis of novel compound libraries, particularly those based on heterocyclic scaffolds, investing in advanced intermediates like 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile is a sound strategic decision. It offers a more efficient, elegant, and ultimately more productive route to complex molecules compared to traditional, stepwise alternatives.

References

  • Liu et al. (2021). Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesul. Chinese Journal of Chemistry, 39, 913-917.
  • Journal of Materials Chemistry B (RSC Publishing). (n.d.). Biocompatible thermoresponsive N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide-based random copolymer: synthesis and studies of its composition dependent properties and anticancer drug delivery efficiency.
  • Kagawa University Academic Information Repository. (n.d.). Synthesis of Acrylonitrile.
  • IntechOpen. (2020). New Methods in the Synthesis of (Meth)Acrylates.
  • PMC. (n.d.). Free Radical Copolymerization of N-Isopropylacrylamide and 2,3-Dihydroxypropyl Methacrylate: Reaction Kinetics and Characterizations.
  • Google Patents. (n.d.). US3211778A - Method for preparing acrylonitrile derivatives.
  • Antimex Chemical Limited. (n.d.). 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile , 97%.
  • PMC. (2020). Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers.
  • Scilit. (n.d.). Acrylonitrile/acrylamidoxime/2‐acrylamido‐2‐ methylpropane sulfonic acid‐based hydrogels: Synthesis, characterization and their application in the removal of heavy metals.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile

As a Senior Application Scientist, I recognize that handling highly functionalized organic intermediates requires moving beyond generic safety data sheets. 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile (CAS: 1752...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly functionalized organic intermediates requires moving beyond generic safety data sheets. 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile (CAS: 175202-05-8) is a complex molecule featuring an electrophilic acrylonitrile core, a bulky electron-withdrawing isopropylsulfonyl group, and nucleophilic di(methylthio) moieties[1].

To build a self-validating safety protocol, we must understand the causality behind the hazards: the acrylonitrile backbone acts as a potent Michael acceptor (making it a severe skin sensitizer and reactive electrophile)[2], while the organosulfur groups can act as dermal penetration enhancers, rapidly carrying toxins through the skin barrier[3].

Below is the comprehensive, step-by-step operational and personal protective equipment (PPE) guide for handling this compound safely in a laboratory setting.

Part 1: Quantitative Physicochemical Data & Hazard Causality

Before designing a handling protocol, we must establish the physical parameters of the compound. Because this chemical is a solid at room temperature (Melting Point: 88 °C), the primary exposure route during handling is the inhalation of aerosolized crystalline dust [1].

Table 1: Physicochemical Properties and Operational Impact

PropertyValueCausality / Operational Impact
CAS Number 175202-05-8Unique identifier for precise inventory and waste tracking[1].
Physical State Solid (Crystalline)High risk of aerosolized dust generation during weighing and transfer[1].
Melting Point 88 °CMelts at relatively low temperatures; avoid heat sources to prevent clumping or degradation[1].
Flash Point 186.5 °CCombustible solid; requires static-free handling environments[1].
Molecular Weight 251.39 g/mol Essential for precise stoichiometric calculations during reaction setup[1].

Part 2: Personal Protective Equipment (PPE) Specifications

A critical failure point in many laboratories is the default use of standard nitrile gloves. Nitrile rubber is chemically incompatible with acrylonitrile derivatives ; the structural similarity causes rapid permeation and degradation of the glove material ("like dissolves like")[4]. Furthermore, organosulfur compounds can rapidly penetrate standard elastomers, requiring specialized barriers[3].

Table 2: Mandatory PPE Requirements

PPE CategorySpecificationQuantitative MetricScientific Justification
Hand Protection Butyl or Viton/Butyl Rubber Gloves> 15 mil (0.4 mm) thicknessNitrile gloves degrade rapidly upon exposure to acrylonitriles[4]. Butyl rubber provides the necessary chemical resistance against both the nitrile and organosulfur moieties[3][4].
Eye Protection Chemical Splash GogglesANSI Z87.1 CompliantPrevents solid dust or dissolved solutions from contacting ocular mucosa, which can cause severe irritation[5].
Body Protection Flame-Resistant Lab CoatNomex (or equivalent)Protects against static discharge ignition during powder transfer and shields against systemic absorption[5].
Respiratory N95 or P100 Particulate RespiratorNIOSH-approvedMandatory if weighing outside of a ventilated enclosure to mitigate inhalation of fine crystalline dust[6].

Part 3: Operational Workflow & Step-by-Step Methodology

To ensure absolute trustworthiness, every step of your workflow must be a self-validating system designed to contain the chemical and protect the operator.

Phase 1: Pre-Operation Verification
  • Ventilation Check: Verify that the chemical fume hood has a continuous face velocity of at least 100 feet per minute (fpm).

  • PPE Donning: Equip ANSI Z87.1 goggles, a flame-resistant lab coat, and >15 mil Butyl rubber gloves[5]. Do not proceed if only standard nitrile gloves are available[4].

  • Static Mitigation: Ensure all spatulas and weigh boats are anti-static to prevent the 88 °C melting-point powder from clinging to surfaces or aerosolizing[1].

Phase 2: Weighing and Transfer
  • Enclosed Weighing: Place the analytical balance inside the fume hood or a dedicated ventilated balance enclosure.

  • Tare and Transfer: Using a static-free stainless steel or PTFE spatula, carefully transfer the crystalline solid into a pre-tared, sealable vial.

  • Seal Before Moving: Cap the vial tightly before removing it from the balance area to prevent dust dissemination into the ambient laboratory air.

Phase 3: Reaction Execution
  • Inert Atmosphere: Because organosulfur compounds and acrylonitriles can be sensitive to oxidative cleavage or polymerization, purge the reaction vessel with dry Nitrogen or Argon[5][7].

  • Solvent Addition: Add the compound to the reaction flask against a positive counter-flow of inert gas. Dissolve in the appropriate anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) using a syringe or addition funnel.

Phase 4: Spill and Disposal Plan
  • Solid Spills: Do not dry sweep, as this aerosolizes the toxic dust. Cover the spill with damp absorbent pads (using water or a compatible solvent) to suppress dust, then carefully scoop into a hazardous waste container[5].

  • Liquid/Solution Spills: Cover with an inert, non-combustible absorbent (e.g., vermiculite or sand).

  • Waste Segregation: All waste containing 2-(Isopropylsulfonyl)-3,3-di(methylthio)acrylonitrile must be strictly segregated into designated "Organosulfur/Nitrile Hazardous Waste" containers. Do not mix with strong oxidizers (e.g., bromine, nitric acid) due to the risk of explosive polymerization or toxic gas release[4][5].

Part 4: Visualizing the Safety Workflow

The following diagram illustrates the logical progression of handling this sensitive compound, ensuring that containment is maintained at every transition point.

G Start 1. Storage Retrieval (Desiccated, Away from Oxidizers) PPE 2. Don Specialized PPE (Butyl Gloves, Goggles, FR Coat) Start->PPE Hood 3. Transfer to Fume Hood (Verify Face Velocity > 100 fpm) PPE->Hood Weigh 4. Enclosed Weighing (Anti-Static Tools, Sealed Transfer) Hood->Weigh React 5. Reaction Setup (Inert Atmosphere, Sealed Flask) Weigh->React Clean 6. Decontamination & Disposal (Segregated Organosulfur Waste) React->Clean

Operational workflow for the safe handling and containment of organosulfur-acrylonitrile derivatives.

References

  • Wuhan Finetech Technology Co., Ltd. "2-(ISOPROPYLSULFONYL)-3,3-DI(METHYLTHIO)ACRYLONITRILE, CAS:175202-05-8". finetech-cn.com.
  • National Institutes of Health (NIH) / PMC. "Oxidative cleavage and ammoxidation of organosulfur compounds via synergistic Co-Nx sites and Co nanoparticles catalysis". nih.gov.
  • PSE Parts. "Plush Dynamic Suspension Lube Safety Data Sheet (Organosulfur Handling)". pse-parts.com.
  • Acrylonitrile Group. "Guideline for the Safe Handling and Distribution of Acrylonitrile". rackcdn.com.
  • University of Waterloo. "Acrylonitrile Safety and Handling Guidelines". uwaterloo.ca.
  • Vanderbilt University. "Acrylonitrile Standard Operating Procedure". vanderbilt.edu.
  • Wikipedia. "Dimethyl sulfoxide (Organosulfur Penetration Properties)". wikipedia.org.

Sources

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